N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide is a synthetic compound belonging to the family of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It has been studied for its potential as an anti-cancer and anti-inflammatory agent. It has shown to inhibit the growth of cancer cells and reduce inflammation.
Material Science: The compound has been explored as a fluorescent probe due to its strong fluorescence properties, making it useful for imaging applications.
Environmental Science: It has been investigated as a sensor for heavy metal ions, particularly mercury, in water samples.
Mechanism of Action
The exact mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide is not fully understood. it is proposed that the compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and various kinases that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Its strong fluorescence properties and ability to selectively detect mercury ions make it unique among benzothiazole derivatives.
Properties
Molecular Formula |
C21H14Cl2N2O2S |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H14Cl2N2O2S/c22-14-10-9-13(21-25-16-6-2-4-8-19(16)28-21)11-17(14)24-20(26)12-27-18-7-3-1-5-15(18)23/h1-11H,12H2,(H,24,26) |
InChI Key |
YJTOGHIKLZIYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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